molecular formula C12H24N2O B3093054 1-(2-Methylpiperazin-1-yl)heptan-1-one CAS No. 1240565-72-3

1-(2-Methylpiperazin-1-yl)heptan-1-one

Cat. No. B3093054
CAS RN: 1240565-72-3
M. Wt: 212.33 g/mol
InChI Key: VRJPHHQKVHZCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpiperazin-1-yl)heptan-1-one is a chemical compound that is commonly referred to as 2-Methyl-AP-237. It is a synthetic opioid that is structurally similar to other opioids such as fentanyl and morphine. The compound has gained attention in recent years due to its potential use as a pain reliever and its ability to bind to opioid receptors in the brain.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperazin-1-yl)heptan-1-one is similar to other opioids in that it binds to the mu-opioid receptor in the brain. This binding results in the activation of signaling pathways that lead to the inhibition of pain transmission. The compound also has the ability to activate the reward pathways in the brain, which can lead to feelings of euphoria and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methylpiperazin-1-yl)heptan-1-one are similar to other opioids. The compound has the ability to reduce pain and induce feelings of euphoria. It can also cause respiratory depression, constipation, and other side effects commonly associated with opioids.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methylpiperazin-1-yl)heptan-1-one in lab experiments is its ability to bind to the mu-opioid receptor in the brain. This makes it a useful tool for studying the mechanisms of opioid action and developing new pain relievers. However, the compound also has several limitations, including its potential for addiction and its side effects.

Future Directions

There are several future directions for research on 1-(2-Methylpiperazin-1-yl)heptan-1-one. One area of interest is the development of new pain relievers that are more effective and have fewer side effects than current opioids. Another area of interest is the study of the addictive potential of the compound and the development of treatments for opioid addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of the compound and its potential for use in medical settings.

Scientific Research Applications

1-(2-Methylpiperazin-1-yl)heptan-1-one has been the subject of several scientific studies due to its potential use as a pain reliever. One study found that the compound was able to bind to the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids such as morphine. Another study found that the compound was able to reduce pain in rats without causing respiratory depression, which is a common side effect of opioids.

properties

IUPAC Name

1-(2-methylpiperazin-1-yl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-4-5-6-7-12(15)14-9-8-13-10-11(14)2/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJPHHQKVHZCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284893
Record name 1-(2-Methyl-1-piperazinyl)-1-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpiperazin-1-yl)heptan-1-one

CAS RN

1240565-72-3
Record name 1-(2-Methyl-1-piperazinyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240565-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-1-piperazinyl)-1-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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